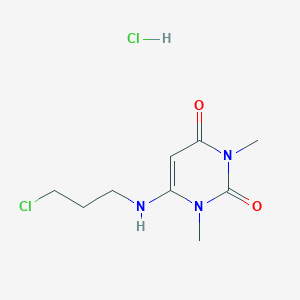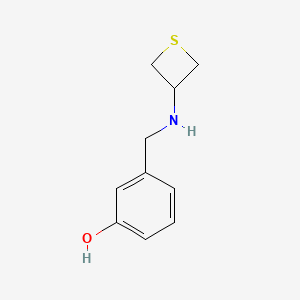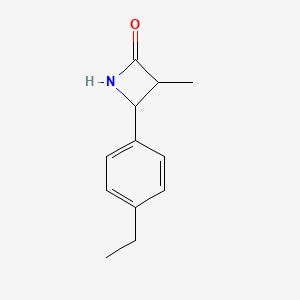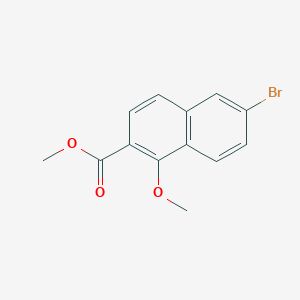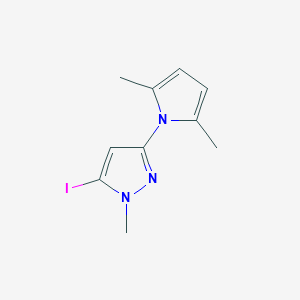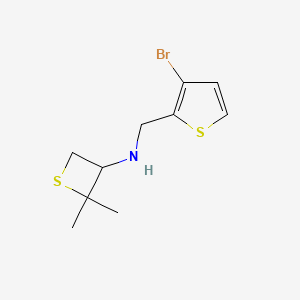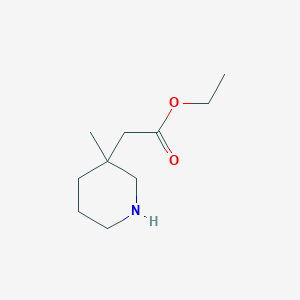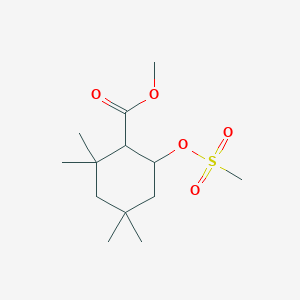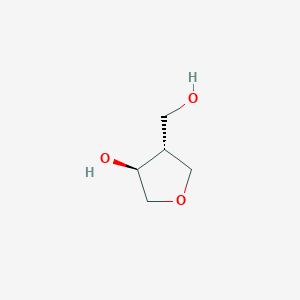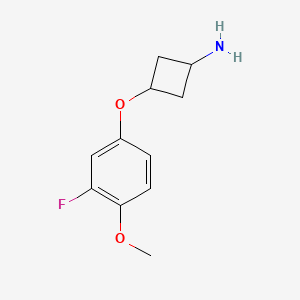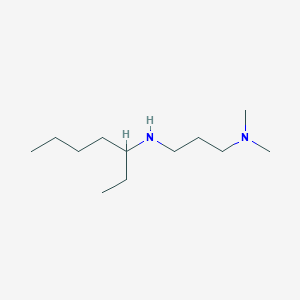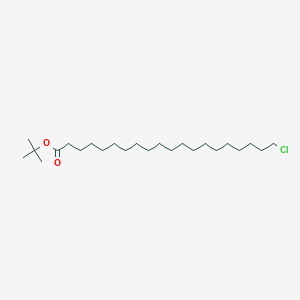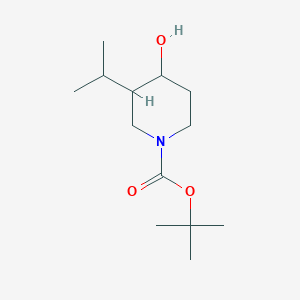
tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy group, and an isopropyl group attached to a piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxy and isopropyl groups. One common method involves the reaction of 4-hydroxypiperidine with tert-butyl chloroformate to form tert-butyl 4-hydroxypiperidine-1-carboxylate. The isopropyl group can then be introduced through alkylation reactions using isopropyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods typically use readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: TsCl, MsCl, base (e.g., triethylamine)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxy compound
Substitution: Formation of tosylate or mesylate derivatives
Scientific Research Applications
tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and isopropyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-hydroxy-3-isopropylpiperidine-1-carboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-9(2)10-8-14(7-6-11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3 |
InChI Key |
NOBPQEMWAMJXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15277486.png)
